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Compound of Interest

Compound Name: Methyl 3-(2-oxoethyl)benzoate

Cat. No.: B169735

This technical guide provides a comprehensive overview of the properties, structure, and
potential synthesis of Methyl 3-(2-oxoethyl)benzoate, a compound of interest for researchers,
scientists, and professionals in drug development. Due to the limited availability of direct
experimental data, this guide incorporates predicted spectroscopic information and a proposed
synthesis protocol based on established chemical principles and data from analogous
compounds. All predicted data is clearly indicated.

Core Properties and Structure

Methyl 3-(2-oxoethyl)benzoate is an organic compound featuring a benzene ring substituted
with a methyl ester group and an acetaldehyde group at the meta position. Its chemical
structure combines the functionalities of an aromatic ester and an aliphatic aldehyde,
suggesting a versatile reactivity profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 3-(2-
oxoethyl)benzoate is presented in Table 1.
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Property Value Source
CAS Number 124038-37-5 [11[2][3]
Molecular Formula C10H1003 [3]
Molecular Weight 178.18 g/mol [1]
N ) 297.1 °C at 760 mmHg
Boiling Point )
(Predicted)
Density 1.131 g/cm3 (Predicted)
Refractive Index 1.518 (Predicted)
SMILES COC(=0)clccee(cl)CC=0
ZECXBDQLXINILP-
InChlKey

UHFFFAOYSA-N

Structural Representation

The two-dimensional structure of Methyl 3-(2-oxoethyl)benzoate is depicted below, generated
using the DOT language.

Figure 1: 2D Structure of Methyl 3-(2-oxoethyl)benzoate

Spectroscopic Profile (Predicted)

Direct experimental spectroscopic data for Methyl 3-(2-oxoethyl)benzoate is not readily
available in the public domain. The following sections provide predicted spectroscopic
characteristics based on the compound's structure and data from analogous molecules such as
methyl 3-acetylbenzoate.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted): The predicted proton NMR spectrum of Methyl 3-(2-oxoethyl)benzoate
in CDClIs would exhibit distinct signals corresponding to the aromatic protons, the aldehydic
proton, the methylene protons, and the methyl ester protons.
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~9.8 t 1H -CHO
~8.2 S 1H Ar-H
~8.0 d 1H Ar-H
~7.6 d 1H Ar-H
~7.5 t 1H Ar-H
~3.9 S 3H -OCHs
~3.7 d 2H -CH2-

13C NMR (Predicted): The predicted carbon NMR spectrum would show signals for the carbonyl
carbons of the aldehyde and ester, the aromatic carbons, the methylene carbon, and the
methyl carbon.

Chemical Shift (6, ppm) Carbon Type
~200 Aldehyde C=0
~166 Ester C=0
~138 Aromatic C
~134 Aromatic CH
~132 Aromatic C
~130 Aromatic CH
~129 Aromatic CH
~128 Aromatic CH
~52 -OCHs

~45 -CH2-
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Methyl 3-(2-oxoethyl)benzoate is expected to show characteristic
absorption bands for its functional groups.

Wavenumber (cm—?) Functional Group Vibrational Mode
~3050 Aromatic C-H Stretching

~2950 Aliphatic C-H Stretching

~2820, ~2720 Aldehyde C-H Stretching (Fermi doublet)
~1720 Ester C=0 Stretching

~1700 Aldehyde C=0 Stretching

~1600, ~1480 Aromatic C=C Stretching

~1250 Ester C-O Stretching

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, Methyl 3-(2-oxoethyl)benzoate would be expected to show a molecular
ion peak (M*) at m/z = 178. Key fragmentation patterns would likely involve the loss of the
methoxy group (-OCHs, m/z = 31) and the formyl group (-CHO, m/z = 29).

Proposed Synthesis Protocol

A plausible synthetic route to Methyl 3-(2-oxoethyl)benzoate involves two main steps: the
formation of the precursor acid, 3-(2-oxoethyl)benzoic acid, followed by its esterification.

Synthesis Workflow

The proposed synthetic pathway is illustrated in the following diagram.
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Methyl 3-(2-hydroxyethyl)benzoate 3-(2-Oxoethyl)benzoic acid
Oxidation Fischer Esterification
(e.g., PCC, DMP) (Methanol, H2S0Oa4)

N

Methyl 3-(2-oxoethyl)benzoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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